molecular formula C11H20ClNO3 B2418534 Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride CAS No. 2287268-49-7

Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride

Cat. No. B2418534
CAS RN: 2287268-49-7
M. Wt: 249.74
InChI Key: LNZRHYFSGQNRDI-UHFFFAOYSA-N
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Description

“Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2287268-49-7 . It has a molecular weight of 249.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3.ClH/c1-14-10(13)9-2-3-11(8-12-9)4-6-15-7-5-11;/h9,12H,2-8H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 249.74 . More detailed physical and chemical properties might be available in a full Material Safety Data Sheet (MSDS) or similar document.

Scientific Research Applications

Antibacterial Applications

  • Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin for antibacterial applications. They synthesized derivatives of 1-oxa-9-azaspiro[5.5]undecane and found activity against specific bacterial strains (Lukin et al., 2022).

Synthetic Chemistry Approaches

  • The synthesis of spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane, was reviewed by Sinibaldi and Canet (2008), highlighting the importance of these compounds in synthetic chemistry (Sinibaldi & Canet, 2008).
  • Pandey et al. (2011) demonstrated the enantioselective total syntheses of naturally occurring 2-azaspiro[5,5]undecan-7-ol alkaloids, utilizing derivatives similar to Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate (Pandey et al., 2011).

Novel Chemical Synthesis

  • Molchanov and Tran (2013) reported on the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones to Methyl 2-Benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
  • A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives was developed by Reddy et al. (2014), highlighting innovative approaches in organic chemistry (Reddy et al., 2014).

X-ray Diffraction Analysis

  • Kirillov et al. (2010) conducted a single crystal X-ray diffraction analysis of the structure of methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, which is similar to the compound , providing insights into its structural properties (Kirillov et al., 2010).

Biomedical Research

  • The discovery of a potent, selective, and orally bioavailable CCR5 antagonist based on the 3,9-diazaspiro[5.5]undecane framework, similar to Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate, was reported by Yang et al. (2009) (Yang et al., 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-14-10(13)9-2-3-11(8-12-9)4-6-15-7-5-11;/h9,12H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZRHYFSGQNRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2(CCOCC2)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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